1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE
Description
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a bromophenyl sulfonyl group, a dimethylphenyl piperazine moiety, and a triazoloquinazoline core
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN6O2S/c1-18-7-8-19(2)24(17-18)32-13-15-33(16-14-32)25-22-5-3-4-6-23(22)34-26(29-25)27(30-31-34)37(35,36)21-11-9-20(28)10-12-21/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVIHFOIPHWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via a sulfonylation reaction, where a bromophenyl sulfonyl chloride reacts with the triazoloquinazoline intermediate.
Attachment of the Dimethylphenyl Piperazine Moiety: The final step involves the coupling of the dimethylphenyl piperazine moiety to the triazoloquinazoline core. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromophenyl sulfonyl group, potentially converting it to a phenyl sulfonyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a piperazine core linked to a triazole and quinazoline moiety. The synthesis of such compounds typically involves multi-step reactions that can include cycloaddition and functionalization techniques. For instance, triazole derivatives have been synthesized using the copper-catalyzed azide-alkyne cycloaddition method, which is a common strategy for creating diverse triazole-containing structures with varying substituents .
Anticancer Properties
Research indicates that compounds containing triazole and quinazoline structures exhibit promising anticancer activities. For example, derivatives similar to the compound have shown effectiveness in inducing apoptosis in cancer cell lines by disrupting tubulin polymerization . This mechanism is crucial as it can hinder cancer cell proliferation and promote cell death.
Antimicrobial Activity
The presence of the quinazoline and triazole moieties has been linked to antimicrobial properties against various pathogens. Studies have demonstrated that quinazoline derivatives exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The sulfonamide group may enhance these properties by improving solubility and bioavailability.
Anti-inflammatory Effects
Compounds similar to 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine have also been evaluated for anti-inflammatory properties. Research has indicated that certain derivatives can inhibit inflammatory responses in vivo, potentially through mechanisms involving the modulation of cytokine production .
Mechanistic Insights
Molecular modeling studies suggest that the compound may interact with specific biological targets such as tubulin and various receptors involved in cancer progression and inflammation . The binding affinities of these compounds can be assessed through in silico studies to predict their efficacy as therapeutic agents.
Triazole Derivatives in Cancer Research
A study investigated a library of substituted triazole derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that certain compounds induced apoptosis through cell cycle arrest mechanisms . This highlights the potential of triazole-containing compounds in developing new cancer therapies.
Antimicrobial Screening
Another research effort focused on synthesizing quinazoline derivatives and evaluating their antimicrobial efficacy using standard microbiological methods. Compounds were tested against several bacterial and fungal strains, revealing significant activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE include other triazoloquinazoline derivatives with different substituents. These compounds share a common triazoloquinazoline core but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of a bromophenyl sulfonyl group and a dimethylphenyl piperazine moiety, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This paper aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of the compound involves multi-step reactions starting from readily available quinazoline derivatives. The key steps typically include:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the bromobenzenesulfonyl group through sulfonation reactions.
- Final assembly with the piperazine moiety.
The synthetic pathways are crucial for optimizing yields and ensuring the desired biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, compounds similar to the target compound have shown promising results against various bacterial strains:
| Compound | Activity Against | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 12 | 75 |
| Target Compound | Candida albicans | 11 | 80 |
These results indicate that modifications on the quinazoline scaffold can enhance antimicrobial efficacy, suggesting a potential application in treating resistant bacterial infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties using various cell lines. Preliminary results indicate that it exhibits moderate cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12 |
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
These findings suggest that further optimization of the compound could lead to more potent anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinazoline derivatives. For instance:
- The triazole moiety enhances antibacterial activity.
- The bromobenzenesulfonyl group is crucial for binding interactions with biological targets.
- Substituents on the piperazine ring can modulate lipophilicity and bioavailability.
Case Studies
Several case studies have been documented where similar compounds have been synthesized and evaluated for their biological activities:
- Quinazoline Derivatives as Antimicrobials : A study reported that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their electron-donating counterparts .
- Anticancer Screening : Another investigation into quinazoline-based compounds revealed that those with alkyl substitutions showed improved potency against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
